[2-[(4-nitrophenyl)carbamoyl]thiophen-3-yl] N,N-dimethylsulfamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-[(4-nitrophenyl)carbamoyl]thiophen-3-yl] N,N-dimethylsulfamate is a complex organic compound with the molecular formula C13H13N3O6S2. This compound features a thiophene ring substituted with a nitrophenyl carbamoyl group and a dimethylsulfamate group. It is primarily used in research settings due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-[(4-nitrophenyl)carbamoyl]thiophen-3-yl] N,N-dimethylsulfamate typically involves multiple steps, starting with the preparation of the thiophene ring. The thiophene ring is then functionalized with a nitrophenyl carbamoyl group and a dimethylsulfamate group through nucleophilic substitution reactions. The reaction conditions often require the use of bases such as triethylamine (TEA) and solvents like tetrahydrofuran (THF) at temperatures ranging from 10°C to 40°C .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale industrial applications. the principles of organic synthesis and reaction optimization would apply to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
[2-[(4-nitrophenyl)carbamoyl]thiophen-3-yl] N,N-dimethylsulfamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: Nucleophilic substitution reactions can occur at the carbamoyl or sulfamate groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the sulfamate group can yield sulfoxides or sulfones, while reduction of the nitro group can produce amines.
Scientific Research Applications
[2-[(4-nitrophenyl)carbamoyl]thiophen-3-yl] N,N-dimethylsulfamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of [2-[(4-nitrophenyl)carbamoyl]thiophen-3-yl] N,N-dimethylsulfamate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the thiophene ring can engage in π-π interactions with aromatic systems. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
[4-nitrophenyl)carbamoyl]thiophen-2-yl] N,N-dimethylsulfamate: Similar structure but with a different position of the thiophene ring substitution.
[2-[(4-nitrophenyl)carbamoyl]furan-3-yl] N,N-dimethylsulfamate: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
The uniqueness of [2-[(4-nitrophenyl)carbamoyl]thiophen-3-yl] N,N-dimethylsulfamate lies in its specific substitution pattern and the presence of both a nitrophenyl carbamoyl group and a dimethylsulfamate group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for specialized research applications .
Properties
IUPAC Name |
[2-[(4-nitrophenyl)carbamoyl]thiophen-3-yl] N,N-dimethylsulfamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O6S2/c1-15(2)24(20,21)22-11-7-8-23-12(11)13(17)14-9-3-5-10(6-4-9)16(18)19/h3-8H,1-2H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEEMPBXRDQTUHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)OC1=C(SC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.